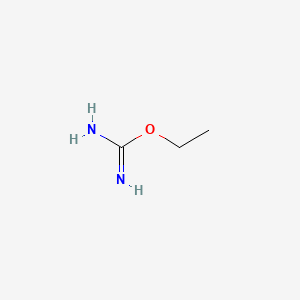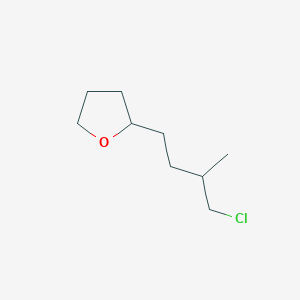
2-(4-Chloro-3-methylbutyl)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-methylbutyl)oxolane is an organic compound with the molecular formula C₉H₁₇ClO It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylbutyl)oxolane typically involves the reaction of 4-chloro-3-methylbutanol with tetrahydrofuran in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Tetrahydrofuran
The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxolane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reaction conditions
Continuous flow reactors: For large-scale production
Purification: Distillation or recrystallization to achieve high purity
化学反応の分析
Types of Reactions
2-(4-Chloro-3-methylbutyl)oxolane undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium iodide in acetone for halogen exchange
Major Products Formed
Oxidation: this compound-2-one
Reduction: this compound-2-ol
Substitution: 2-(4-Iodo-3-methylbutyl)oxolane
科学的研究の応用
2-(4-Chloro-3-methylbutyl)oxolane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Chloro-3-methylbutyl)oxolane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets. The pathways involved include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Interacting with receptors to alter their signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(4-Bromo-3-methylbutyl)oxolane
- 2-(4-Iodo-3-methylbutyl)oxolane
- 2-(4-Fluoro-3-methylbutyl)oxolane
Uniqueness
2-(4-Chloro-3-methylbutyl)oxolane is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the chlorine atom influences its reactivity in substitution reactions and its interactions with biological targets.
特性
分子式 |
C9H17ClO |
|---|---|
分子量 |
176.68 g/mol |
IUPAC名 |
2-(4-chloro-3-methylbutyl)oxolane |
InChI |
InChI=1S/C9H17ClO/c1-8(7-10)4-5-9-3-2-6-11-9/h8-9H,2-7H2,1H3 |
InChIキー |
QRPFJFIVUMHCHI-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1CCCO1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


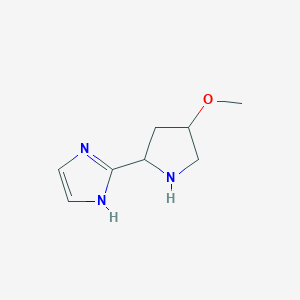
![3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid](/img/structure/B13199575.png)
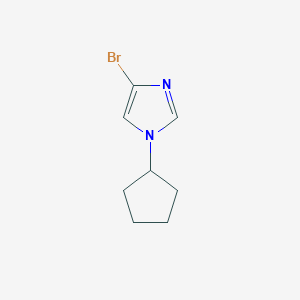
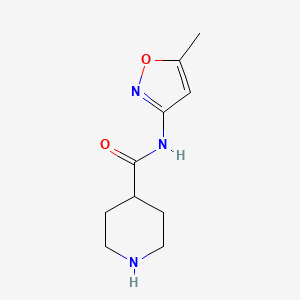
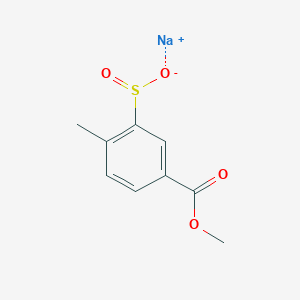
![Ethyl[2-methyl-1-(piperidin-3-yl)propyl]amine](/img/structure/B13199601.png)
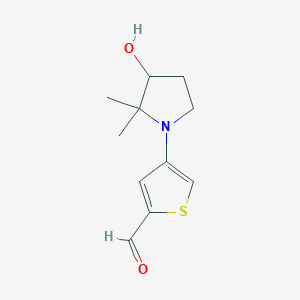
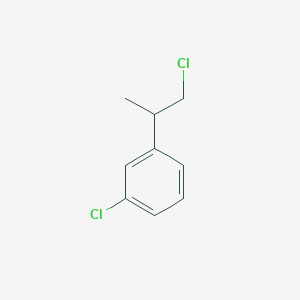
![1-[(2,4-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13199610.png)


![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B13199633.png)
![2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B13199640.png)
